N-(3-Aminopropyl)-4-ethynylbenzamide
Description
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-(3-aminopropyl)-4-ethynylbenzamide |
InChI |
InChI=1S/C12H14N2O/c1-2-10-4-6-11(7-5-10)12(15)14-9-3-8-13/h1,4-7H,3,8-9,13H2,(H,14,15) |
InChI Key |
ZVGBHEVOQYCUDR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)NCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Hypotheses
- KSP Inhibition: Molecular modeling of this compound could predict stronger binding than Ispinesib (-5.2 kcal/mol) if the ethynyl group stabilizes key hydrophobic or polar interactions .
- Material Science: Ethynyl-functionalized polymers might outperform pipecoline/pyrrolidinone resins in Ag(I) recovery due to covalent modification capabilities .
Preparation Methods
Route 1: Direct Amidation via Acyl Chloride Intermediates
Step 1: Synthesis of 4-Ethynylbenzoic Acid
4-Ethynylbenzoic acid is synthesized via Sonogashira coupling of 4-iodobenzoic acid with trimethylsilylacetylene (TMSA), followed by deprotection:
- Coupling : 4-Iodobenzoic acid (1.0 equiv), TMSA (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and Et₃N in THF, 60°C, 12 h.
- Deprotection : K₂CO₃ (2.0 equiv) in MeOH, rt, 2 h. Yield: 85–90%.
Step 2: Acyl Chloride Formation
4-Ethynylbenzoic acid reacts with thionyl chloride (SOCl₂) under reflux (70°C, 3 h) to yield 4-ethynylbenzoyl chloride. Excess SOCl₂ is removed via distillation.
Step 3: Amidation with 3-Aminopropylamine
To prevent over-alkylation, 3-aminopropylamine is protected as its Boc derivative:
- Protection : 3-Aminopropylamine (1.0 equiv) reacts with di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in THF/H₂O, rt, 12 h. Yield: 95%.
- Amidation : Boc-protected amine (1.2 equiv), 4-ethynylbenzoyl chloride (1.0 equiv), and Et₃N (2.0 equiv) in DCM, 0°C to rt, 6 h. Yield: 88%.
- Deprotection : TFA/DCM (1:1), rt, 2 h. Yield: 98%.
Overall Yield : 72–75%.
Route 2: Palladium-Catalyzed Sonogashira Coupling on Preformed Benzamide
Step 1: Synthesis of 4-Bromo-N-(3-aminopropyl)benzamide
4-Bromobenzoic acid is converted to the acyl chloride (SOCl₂, reflux, 3 h) and reacted with Boc-protected 3-aminopropylamine (as in Route 1). Deprotection yields 4-bromo-N-(3-aminopropyl)benzamide (Yield: 82%).
Step 2: Sonogashira Coupling
4-Bromo-N-(3-aminopropyl)benzamide (1.0 equiv), ethynyltrimethylsilane (1.5 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and Et₃N in DMF, 80°C, 24 h. Deprotection with K₂CO₃/MeOH provides the target compound. Yield: 78%.
Route 3: One-Pot Tandem Amidation and Coupling
A novel approach combines amidation and Sonogashira coupling in a single pot:
- Simultaneous Amidation and Coupling : 4-Iodobenzoic acid (1.0 equiv), 3-aminopropylamine (1.2 equiv), TMSA (1.5 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₂CO₃ in DMF/H₂O (4:1), 100°C, 24 h.
- Deprotection : K₂CO₃ in MeOH, rt, 2 h. Yield: 68%.
Optimization and Scalability
Catalytic System Efficiency
Comparative studies of palladium catalysts reveal Pd(PPh₃)₂Cl₂ as superior to Pd(OAc)₂ in Sonogashira reactions, reducing side products from homocoupling (Table 1).
Table 1: Catalyst Screening for Sonogashira Coupling
| Catalyst | Ligand | Yield (%) | Homocoupling (%) |
|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | None | 92 | <2 |
| Pd(OAc)₂ | XPhos | 85 | 8 |
| PdCl₂ | P(o-Tol)₃ | 78 | 12 |
Solvent and Temperature Effects
Polar aprotic solvents (DMF, THF) enhance reaction rates but may promote ethynyl group oxidation. THF at 60°C balances reactivity and stability, achieving 90% conversion vs. 75% in DMF at 80°C.
Industrial-Scale Adaptations
CN104356022A’s high-yield protocol (97.5% overall) for analogous benzamides suggests scalability through:
- Continuous flow systems : Minimizing exposure to moisture and oxygen.
- In situ acyl chloride formation : Reducing purification steps.
- Automated pH control : Critical during amidation to prevent hydrolysis.
Q & A
Q. What are the standard synthetic routes for N-(3-Aminopropyl)-4-ethynylbenzamide, and what reaction conditions optimize yield?
The compound is typically synthesized via amidation between 3-aminopropylamine and 4-ethynylbenzoyl chloride. Key steps include:
- Coupling Reaction : Use a coupling agent like HBTU or DCC in anhydrous dichloromethane (DCM) or acetonitrile under nitrogen to prevent hydrolysis of the acyl chloride .
- Temperature Control : Maintain 0–25°C to balance reactivity and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Yield optimization requires stoichiometric excess of 3-aminopropylamine (1.2–1.5 equiv) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethynyl proton (~2.5–3.5 ppm for sp-hybridized C-H) and amide carbonyl (~165–170 ppm). Aromatic protons appear between 7.0–8.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 229.1214).
- FT-IR : Stretching bands for ethynyl C≡C (~2100 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Q. What are the primary research applications of this compound in material science?
The N-(3-aminopropyl) group enables coordination with metal ions, making it useful in:
- Polymer Sorbents : Functionalizing resins for selective metal recovery (e.g., Ag(I) from chloride solutions) via amine-metal interactions .
- Surface Modification : Grafting onto silica or polymers for catalytic or sensing applications .
Advanced Research Questions
Q. How can researchers mitigate degradation of the ethynyl group during synthesis or storage?
Q. What strategies are effective for conjugating this compound to biomolecules?
The ethynyl group enables click chemistry (e.g., CuAAC with azides):
- Reaction Design : Use CuSO₄/sodium ascorbate in aqueous buffer (pH 7–8) at 25–37°C for 12–24 hours.
- Purification Challenges : Remove copper residues via EDTA washes or size-exclusion chromatography .
- Applications : Bioconjugation for drug delivery systems or fluorescent probes .
Q. How does the compound’s stability vary under different pH conditions, and how can this impact experimental design?
- Acidic Conditions (pH < 5) : Protonation of the amine group reduces metal-binding capacity but stabilizes the amide bond.
- Basic Conditions (pH > 9) : Risk of amide hydrolysis; use buffers like Tris-HCl (pH 7–8) for biological assays.
- Kinetic Studies : Monitor degradation via HPLC at λ = 254 nm over 24–72 hours .
Data Contradictions and Resolution
Q. Discrepancies in reported sorption capacities for metal ions: How to validate performance?
- Control Experiments : Compare sorption efficiency using ICP-MS for Ag(I), Cu(II), and Zn(II) in synthetic vs. real leaching solutions.
- Competing Ions : Test selectivity in mixed-metal systems (e.g., 100 ppm Ag(I) + 500 ppm Cu(II)) to replicate industrial conditions .
- Model Fitting : Use Langmuir isotherms to calculate maximum capacity (e.g., 105–130 mg Ag(I)/g resin) .
Methodological Best Practices
Q. Designing assays to evaluate biological activity: What parameters are critical?
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 24–48 hr exposure.
- Dose-Response Curves : Test concentrations from 1 nM–100 µM; IC₅₀ values <10 µM suggest therapeutic potential .
- Off-Target Effects : Include kinase profiling panels to assess selectivity .
Q. Optimizing reaction conditions for scale-up: How to transition from lab to pilot-scale synthesis?
- Flow Chemistry : Use continuous-flow reactors for amidation to improve heat transfer and reduce side reactions.
- Solvent Recycling : Implement distillation systems for DCM or THF recovery, reducing costs by ~30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
